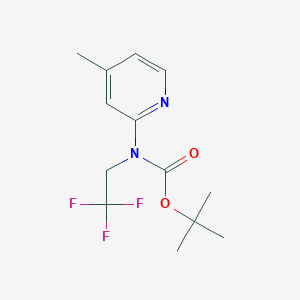
tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate, also known as BMVC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMVC is a carbamate derivative that is commonly used as a reagent in organic chemistry synthesis reactions. In addition, BMVC has been found to have various biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate is believed to act as an inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
In addition to its potential use as a reagent in organic chemistry synthesis reactions, tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate has been found to have various biochemical and physiological effects. For example, tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate is its versatility as a reagent in organic chemistry synthesis reactions. tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate has been found to be effective in the synthesis of various organic compounds, making it a useful tool for researchers in the field. However, one limitation of tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate is its potential toxicity. tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate has been found to be toxic to certain cell types, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate. One area of interest is the development of new synthesis methods for tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate and related compounds. Another area of interest is the investigation of tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate's potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate and its potential applications in scientific research.
Méthodes De Synthèse
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate can be synthesized through a multistep reaction starting with 4-methylpyridine-2-carboxylic acid. The acid is first reacted with tert-butyl chloroformate to form the corresponding tert-butyl ester. This ester is then reacted with 2,2,2-trifluoroethanol to form tert-butyl N-(2,2,2-trifluoroethyl)carbamate. Finally, the N-alkylated product is reacted with 4-methylpyridine-2-amine to form tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate.
Applications De Recherche Scientifique
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate has been studied for its potential applications in various scientific research fields. One of the most promising applications of tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate is as a reagent in organic chemistry synthesis reactions. tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate has been found to be an effective reagent in the synthesis of various organic compounds, including heterocyclic compounds and amino acids.
Propriétés
IUPAC Name |
tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2/c1-9-5-6-17-10(7-9)18(8-13(14,15)16)11(19)20-12(2,3)4/h5-7H,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOFAFVKSIFPME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(CC(F)(F)F)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

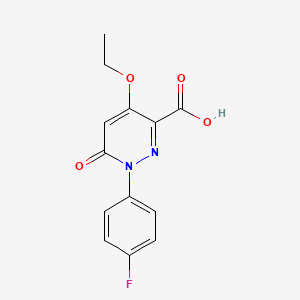
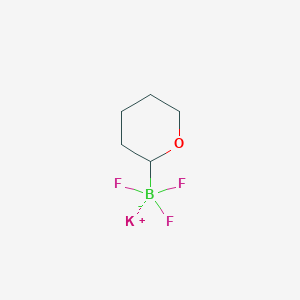

![N-(3-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2397694.png)
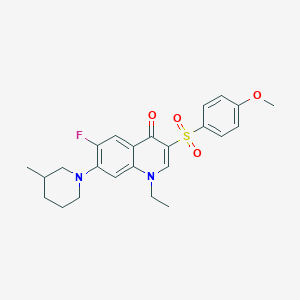
![2-Chloro-N-[1-(2-methoxyphenyl)cyclobutyl]acetamide](/img/structure/B2397697.png)
![Dichloro[(S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II)](/img/no-structure.png)
![N-[3-[3-(4-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2397700.png)
![5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2397702.png)
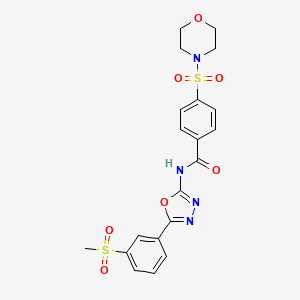

![1-(3-benzyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2397706.png)
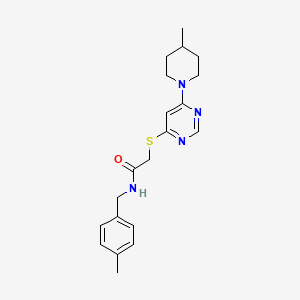
![[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2397712.png)